molecular formula C16H17N3O B2805931 N-[1-(pyridin-2-yl)pyrrolidin-3-yl]benzamide CAS No. 1798542-25-2

N-[1-(pyridin-2-yl)pyrrolidin-3-yl]benzamide

Cat. No.: B2805931
CAS No.: 1798542-25-2
M. Wt: 267.332
InChI Key: ZDLOKPBNKPKARZ-UHFFFAOYSA-N
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Description

N-[1-(pyridin-2-yl)pyrrolidin-3-yl]benzamide is a compound that features a pyridine ring, a pyrrolidine ring, and a benzamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(pyridin-2-yl)pyrrolidin-3-yl]benzamide can be achieved through various methods. One common approach involves the reaction of α-bromoketones with 2-aminopyridine under different reaction conditions. For instance, N-(pyridin-2-yl)amides can be formed in toluene via C–C bond cleavage promoted by iodine (I2) and tert-butyl hydroperoxide (TBHP) under mild and metal-free conditions . Another method involves the oxidative amidation of methylarenes using TBHP in decane .

Industrial Production Methods

Industrial production of this compound typically involves scalable and efficient synthetic routes. These methods often utilize pre-activated acyl halides or anhydrides as starting materials for constructing the amide bond . Additionally, alternative substrates such as aldehydes, alcohols, azides, aldoximes, nitriles, and halides have been employed for amide synthesis .

Chemical Reactions Analysis

Types of Reactions

N-[1-(pyridin-2-yl)pyrrolidin-3-yl]benzamide undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidative reactions may yield N-(pyridin-2-yl)amides, while substitution reactions can introduce various functional groups into the pyrrolidine or pyridine rings .

Mechanism of Action

The mechanism of action of N-[1-(pyridin-2-yl)pyrrolidin-3-yl]benzamide involves its interaction with specific molecular targets and pathways. The pyridine and pyrrolidine rings allow the compound to bind to various proteins and enzymes, modulating their activity. This interaction can lead to changes in cellular processes and biological responses .

Properties

IUPAC Name

N-(1-pyridin-2-ylpyrrolidin-3-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O/c20-16(13-6-2-1-3-7-13)18-14-9-11-19(12-14)15-8-4-5-10-17-15/h1-8,10,14H,9,11-12H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDLOKPBNKPKARZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1NC(=O)C2=CC=CC=C2)C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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